N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide
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Overview
Description
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by the presence of two phenyl groups attached to the quinoline ring, along with two carboxamide groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method includes heating the reactants in a solvent such as rectified spirit. For example, the condensation of o-phenylenediamine with benzil in rectified spirit, followed by recrystallization from aqueous ethanol, yields 2,3-diphenylquinoxaline . This method can be adapted for the synthesis of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide by using appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production methods for N2,N~3~-Diphenylquinoline-2,3-dicarboxamide may involve scalable reactions using catalysts such as titanium silicate (TS-1) in methanol at room temperature . This method is efficient and allows for the recycling of the catalyst, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline-2,3-dicarboxylic acid derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide.
Scientific Research Applications
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2,N~3~-Diphenylquinoline-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as a kinase inhibitor, blocking the activity of enzymes involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
N~2~,N~3~-Diphenylquinoline-2,3-dicarboxamide can be compared with other quinoline derivatives such as:
2,3-Diphenylquinoxaline: Similar in structure but lacks the carboxamide groups, making it less versatile in certain applications.
2,3-Diphenylquinoline: Similar core structure but without the carboxamide groups, leading to different chemical properties and reactivity.
The presence of carboxamide groups in N2,N~3~-Diphenylquinoline-2,3-dicarboxamide enhances its ability to form hydrogen bonds and interact with biological targets, making it unique among similar compounds.
Properties
CAS No. |
92263-09-7 |
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Molecular Formula |
C23H17N3O2 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-N,3-N-diphenylquinoline-2,3-dicarboxamide |
InChI |
InChI=1S/C23H17N3O2/c27-22(24-17-10-3-1-4-11-17)19-15-16-9-7-8-14-20(16)26-21(19)23(28)25-18-12-5-2-6-13-18/h1-15H,(H,24,27)(H,25,28) |
InChI Key |
IKBRBMJUPQWRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3N=C2C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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